6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
Description
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine (CAS: 1820736-29-5) is a halogenated pyrimidine derivative with a molecular formula of C₁₁H₅BrF₃IN₂ and a molecular weight of 428.98 g/mol . Key structural features include:
- 3-Bromophenyl group at position 6, contributing steric bulk and electron-withdrawing effects.
- Iodo substituent at position 2, enhancing reactivity in cross-coupling reactions due to iodine’s role as a superior leaving group compared to bromine or chlorine.
- Trifluoromethyl group at position 4, imparting strong electron-withdrawing character and metabolic stability.
This compound is primarily used in pharmaceutical and materials research as a building block for synthesizing kinase inhibitors and fluorinated polymers .
Properties
Molecular Formula |
C11H5BrF3IN2 |
|---|---|
Molecular Weight |
428.97 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrF3IN2/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChI Key |
BMGYJJWETUKRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Medicinal Chemistry
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for the development of molecules with potential therapeutic effects. Studies have indicated that derivatives of this compound exhibit promising activity against cancer cells and various pathogens.
Organic Synthesis
This compound is frequently employed in organic synthesis as a building block for creating complex organic molecules. It participates in several types of chemical reactions, including:
- Nucleophilic Substitution Reactions : The halogen atoms (bromine and iodine) can be replaced by nucleophiles.
- Cross-Coupling Reactions : It is utilized in palladium-catalyzed reactions like Suzuki-Miyaura and Mizoroki-Heck to form carbon-carbon bonds.
Agrochemicals
The compound has applications in the development of agrochemicals, particularly as antifungal and insecticidal agents. Its trifluoromethyl group contributes to increased lipophilicity, enhancing the bioavailability of the resulting agrochemical products.
Research has demonstrated that 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine exhibits diverse biological activities:
-
Antifungal Activity : Studies have shown that derivatives demonstrate significant antifungal properties against pathogens such as Botrytis cinerea.
Table 1: Antifungal Activity of Pyrimidine Derivatives
Compound Target Pathogen Inhibition Rate (%) Compound A B. cinerea 96.76 Compound B B. cinerea 96.84 Compound C B. cinerea 100 - Anticancer Properties : Investigations into the cytotoxic effects reveal significant activity against multiple cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics.
Case Study 1: Antifungal Efficacy
In comparative studies against B. cinerea, derivatives of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine were tested for their antifungal efficacy. Results indicated that certain derivatives not only matched but exceeded the performance of existing antifungal agents such as tebuconazole.
Case Study 2: Anticancer Properties
A recent study focused on the cytotoxic effects of pyrimidine derivatives, highlighting that specific compounds exhibited significant activity against various cancer cell lines. The mechanism involved induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and ability to form strong interactions with biological molecules. Molecular docking studies have shown that similar compounds can bind to hydrophobic pockets of enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Positional Isomer: 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₅BrF₃IN₂ (identical to the target compound).
- Key Difference : Bromophenyl group at para (4-position) instead of meta (3-position).
- Electronic Effects: Para-substitution reduces steric hindrance, enhancing π-π stacking in crystal lattices . Biological Activity: In kinase inhibition assays, para-substituted derivatives show 10–15% lower activity compared to meta-substituted analogs, likely due to altered binding pocket interactions .
Halogen Variation: 6-(3-Fluorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₅F₄IN₂.
- Key Difference : Fluorine replaces bromine on the phenyl ring.
- Impact :
- Electron-Withdrawing Strength : Fluorine’s higher electronegativity (−0.43 vs. Br’s −0.28 on the σₚ scale) increases the ring’s electron deficiency, accelerating electrophilic substitution at position 5 .
- Molecular Weight : Reduced to 368.07 g/mol , affecting solubility (logP decreases by ~0.5 units) .
Substituent Position and Type: 2-Bromo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₂H₈BrF₃N₂.
- Key Differences :
- Bromine at position 2 instead of iodine.
- 4-Methylphenyl at position 6 instead of 3-bromophenyl.
- Impact :
Bulky and Electronegative Groups: 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₇H₉Cl₂F₃N₂.
- Key Differences :
- 3,5-Dichlorophenyl at position 6.
- Phenyl group at position 2 instead of iodine.
- Impact :
- Electron Density : Dual chlorine atoms amplify electron-withdrawing effects, lowering the LUMO energy by 1.2 eV .
- Biological Activity : Shows 2-fold higher cytotoxicity in cancer cell lines (IC₅₀ = 0.8 μM) compared to the target compound (IC₅₀ = 1.6 μM), attributed to enhanced membrane permeability .
Halogen Replacement at Position 2: 2-Chloro-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₅BrClF₃N₂.
- Key Difference : Chlorine replaces iodine at position 2.
- Impact :
Steric Hindrance: 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₂H₈BrF₃N₂.
- Key Difference : Methyl group at position 2 instead of iodine.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity (NAS Yield) | logP | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|---|
| Target Compound | C₁₁H₅BrF₃IN₂ | 428.98 | 3-Bromophenyl, Iodo, CF₃ | 75% | 3.2 | 1.6 |
| 6-(4-Bromophenyl) Isomer | C₁₁H₅BrF₃IN₂ | 428.98 | 4-Bromophenyl, Iodo, CF₃ | 70% | 3.0 | 1.8 |
| 6-(3-Fluorophenyl)-2-iodo Analog | C₁₁H₅F₄IN₂ | 368.07 | 3-Fluorophenyl, Iodo, CF₃ | 80% | 2.7 | 2.1 |
| 2-Bromo-4-(4-methylphenyl) Derivative | C₁₂H₈BrF₃N₂ | 317.11 | 4-Methylphenyl, Bromo, CF₃ | 30% | 3.5 | 2.5 |
| 6-(3,5-Dichlorophenyl)-2-phenyl Analog | C₁₇H₉Cl₂F₃N₂ | 369.20 | 3,5-Dichlorophenyl, Phenyl, CF₃ | N/A | 4.1 | 0.8 |
| 2-Chloro-6-(3-bromophenyl) Derivative | C₁₁H₅BrClF₃N₂ | 337.53 | 3-Bromophenyl, Chloro, CF₃ | 20% | 3.4 | 3.0 |
| 6-(3-Bromophenyl)-2-methyl Derivative | C₁₂H₈BrF₃N₂ | 317.11 | 3-Bromophenyl, Methyl, CF₃ | N/A | 3.9 | 2.9 |
Biological Activity
6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a complex structure featuring bromine, iodine, and trifluoromethyl groups, is being investigated for its pharmacological properties, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C11H5BrF3IN2
- Molecular Weight : 372.06 g/mol
- CAS Number : 100366-74-3
- Structure : The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Recent studies have highlighted the biological activities of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action :
- Case Studies :
- Research Findings :
Antimicrobial Activity
- Mechanism of Action :
- Case Studies :
- Research Findings :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
